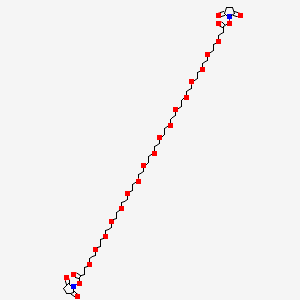
CBIP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CBIP is a small-molecule inhibitors of botulinum neurotoxin serotype A light chain (BoNT/A LC). CBIP possesses low micromolar activity against BoNT/A.
Scientific Research Applications
Community-Based Participatory Research (CBPR)
Enhancing Cultural Relevance and Addressing Injustice : CBPR is utilized to develop culturally relevant research models that address issues of injustice, inequality, and exploitation, particularly in Indigenous research. It emphasizes the modification of research methods like Photovoice to balance power, foster trust, and respond to cultural preferences (Castleden & Garvin, 2008).
Archaeological Research and Heritage Management : In the field of archaeology, CBPR helps in collaborating with local communities, enhancing the relevance and impact of archaeological research. This approach involves community internship programs and archaeological community theatre projects (Atalay, 2010).
Strengthening the Rigor, Relevance, and Reach of Environmental Health Science : CBPR contributes to environmental health science by linking environmental health and justice advocates with research institutions. It improves the scientific enterprise by focusing on the "3 R's" of science - rigor, relevance, and reach (Balazs & Morello-Frosch, 2013).
Improving Health Equity Through Intervention Research : CBPR bridges the gap between science and practice, increasing health equity. It enables translational sciences to develop and disseminate effective interventions across diverse communities by incorporating community theories into research (Wallerstein & Duran, 2010).
Predictive Potential in Breast Cancer Research : CBIPs (Cellular Blood Immunological Parameters) have shown potential in predicting the onset of breast cancer in a natural mouse model. This research demonstrates the relevance of CBIPs in developing prognostic models for breast cancer onset in clinical settings (Aronov et al., 2019).
Empowering Developmentally Disabled Individuals in Research : CBPR has been effectively used in research involving people with developmental disabilities, proving it as a feasible and productive approach for full inclusion in scientific and societal aspects (McDonald & Stack, 2016).
Building Energy Simulation and Construction : The Common Boundary Intersection Projection (CBIP) algorithm facilitates the connection between Building Information Models (BIMs) and energy simulation programs by generating building's space boundary topology from IFC geometry inputs (Lilis et al., 2017).
Advancing Environmental Health Sciences : CBPR methodology is increasingly being used to advance understanding of environmentally related diseases. It promotes active and equal partnerships between community members and academic investigators to enhance knowledge of the causes and mechanisms of disorders with an environmental etiology (O’Fallon & Dearry, 2002).
properties
Molecular Formula |
C18H17ClN2O2 |
|---|---|
Molecular Weight |
328.8 |
IUPAC Name |
5-(1-Butyl-4-chloro-1H-indol-2-yl)picolinic acid |
InChI |
InChI=1S/C18H17ClN2O2/c1-2-3-9-21-16-6-4-5-14(19)13(16)10-17(21)12-7-8-15(18(22)23)20-11-12/h4-8,10-11H,2-3,9H2,1H3,(H,22,23) |
InChI Key |
WBHKRGOPCYOGDO-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=NC=C(C(N2CCCC)=CC3=C2C=CC=C3Cl)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CBIP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(20R)-10,15,20-trimethyl-2-[(4-methylpiperazin-1-yl)methyl]-18,19,20,21-tetrahydro-15H,17H-12,8-(metheno)pyrazolo[3',4':2,3][1,5,10,12]oxatriazacycloheptadecino[12,11-a]benzimidazol-7(6H)-one](/img/structure/B1192375.png)

![[4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine](/img/structure/B1192382.png)
